Distinct Cytotoxicity Profile Versus Paclitaxel in Human Cancer Cell Lines
10-Deacetylcephalomannine exhibits a significantly different cytotoxicity profile compared to the clinical standard, paclitaxel, across a panel of human cancer cell lines. While paclitaxel is a potent cytotoxic agent, the activity of 10-Deacetylcephalomannine is both cell-line dependent and generally lower in magnitude [1]. This is in contrast to data suggesting certain C2-modified 10-deacetyl-7-propionyl cephalomannine derivatives can be more cytotoxic than paclitaxel, highlighting the critical importance of the specific substituents on the core scaffold [2].
| Evidence Dimension | In vitro cytotoxicity (IC50 / ED50) |
|---|---|
| Target Compound Data | IC50 values ranging from 0.09 μM (A2780) to >10 μM (A549); ED50 of 3.1 x 10^-2 μg/mL (KB cells) |
| Comparator Or Baseline | Paclitaxel (IC50 values typically in low nM range, e.g., ~2-5 nM in similar cell lines) |
| Quantified Difference | 10-Deacetylcephalomannine is up to 1000-fold less potent than paclitaxel in some cell lines (e.g., A2780: 90 nM vs ~2 nM). |
| Conditions | MTT assay on human A2780 (ovarian), A549 (lung), BGC-823 (gastric), Bel-7402 (liver), HCT-8 (colon), and KB (oral) cancer cell lines. |
Why This Matters
The significant difference in potency and spectrum of activity means 10-Deacetylcephalomannine is not a simple substitute for paclitaxel; it serves as a distinct tool compound for probing the structural determinants of taxane sensitivity and resistance.
- [1] MedChemExpress. 10-Deacetylcephalomannine (HY-N8266) Product Datasheet. View Source
- [2] Yang, C. G.; Barasoain, I.; Li, X.; Matesanz, R.; Liu, R.; Sharom, F. J.; Díaz, J. F.; Fang, W. S. Overcoming tumor drug resistance with high-affinity taxanes: a SAR study of C2-modified 7-acyl-10-deacetyl cephalomannines. ChemMedChem 2007, 2 (5), 691-701. View Source
